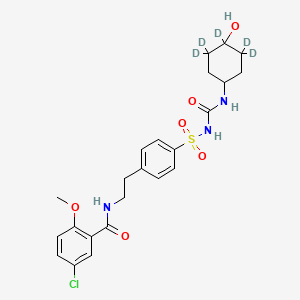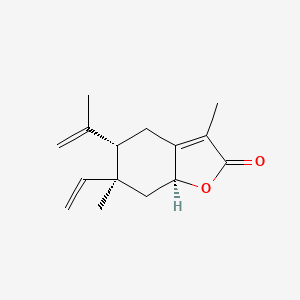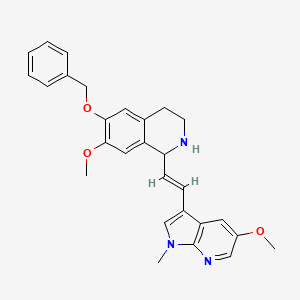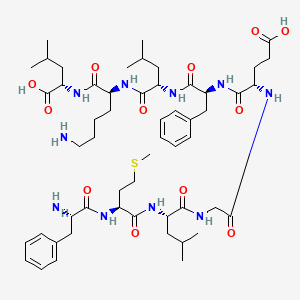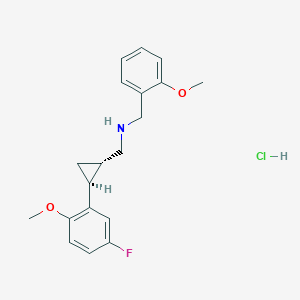
5-HT2C agonist-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-HT2C agonist-3 is a compound that selectively activates the serotonin 5-HT2C receptor, a subtype of the serotonin receptor family. This receptor is involved in various physiological processes, including mood regulation, appetite control, and cognitive functions. The compound has garnered significant interest due to its potential therapeutic applications in treating conditions such as obesity, psychiatric disorders, and substance abuse .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-HT2C agonist-3 typically involves the use of indole derivatives. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functionalization of the indole ring: Various substituents are introduced to the indole core to enhance selectivity and potency. This can involve halogenation, alkylation, or acylation reactions.
Coupling reactions: The functionalized indole is then coupled with other moieties, such as aminoethyl groups, to form the final compound
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-HT2C agonist-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups, potentially enhancing the compound’s selectivity.
Substitution: Substitution reactions, such as halogenation or alkylation, are commonly used to introduce or modify functional groups on the indole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
5-HT2C agonist-3 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of serotonin receptors.
Biology: The compound helps in understanding the role of 5-HT2C receptors in physiological processes such as appetite control and mood regulation.
Medicine: this compound is being investigated for its potential therapeutic applications in treating obesity, depression, anxiety, and substance abuse disorders.
Industry: The compound is used in the development of new pharmaceuticals targeting the serotonin system .
Wirkmechanismus
5-HT2C agonist-3 exerts its effects by selectively binding to and activating the serotonin 5-HT2C receptor. This receptor is a G protein-coupled receptor that, upon activation, triggers a cascade of intracellular signaling pathways. These pathways involve the activation of phospholipase C, leading to the production of inositol triphosphate and diacylglycerol, which in turn release calcium ions from intracellular stores. This signaling cascade ultimately results in various physiological responses, such as reduced appetite and altered mood .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lorcaserin: Another 5-HT2C receptor agonist used for weight management.
Agomelatine: An antidepressant that also targets the 5-HT2C receptor.
Fenfluramine: Previously used as an appetite suppressant but withdrawn due to safety concerns
Uniqueness of 5-HT2C Agonist-3
This compound is unique in its high selectivity for the 5-HT2C receptor, minimizing off-target effects on other serotonin receptor subtypes such as 5-HT2A and 5-HT2B. This selectivity reduces the risk of side effects commonly associated with other 5-HT2C receptor agonists, such as hallucinations and cardiac issues .
Eigenschaften
Molekularformel |
C19H23ClFNO2 |
|---|---|
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C19H22FNO2.ClH/c1-22-18-6-4-3-5-13(18)11-21-12-14-9-16(14)17-10-15(20)7-8-19(17)23-2;/h3-8,10,14,16,21H,9,11-12H2,1-2H3;1H/t14-,16+;/m1./s1 |
InChI-Schlüssel |
KNTRIIJGIFKPED-XMZRARIVSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)F)[C@H]2C[C@@H]2CNCC3=CC=CC=C3OC.Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)F)C2CC2CNCC3=CC=CC=C3OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


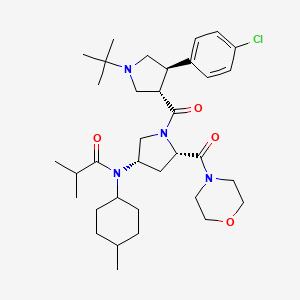
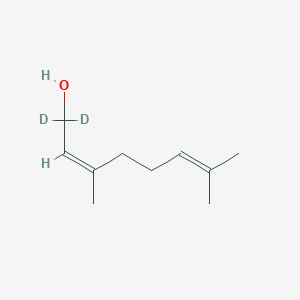
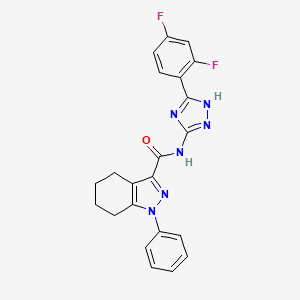
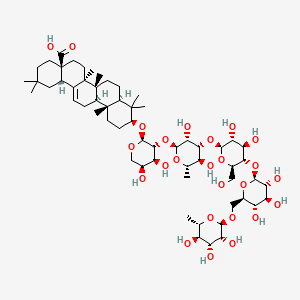
![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)

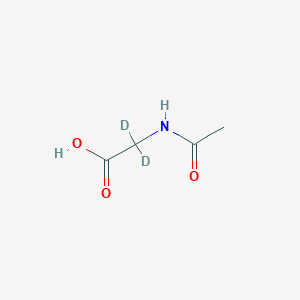
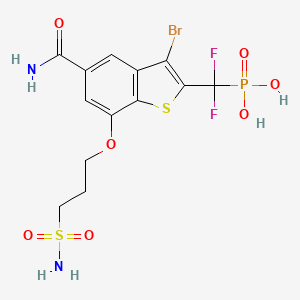

![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
